molecular formula C28H32N3O6Cl B600990 Benidipine hydrochloride CAS No. 129262-07-3

Benidipine hydrochloride

Cat. No. B600990
M. Wt: 542.04
InChI Key:
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Description

Benidipine hydrochloride is a synthetic dihydropyridine calcium channel blocker used to treat hypertension and angina pectoris . It was originated in Japan by Kyowa Hakko and is currently available in some Asian countries like India and Japan .


Synthesis Analysis

During the synthetic process development studies of benidipine, process-related impurities were detected . These impurities were identified, synthesized, and characterized, and mechanisms of their formation were discussed in detail .


Molecular Structure Analysis

The molecular formula of Benidipine hydrochloride is C28H32ClN3O6 . The molecular weight is 542.0 g/mol . The structures of two polymorphs for benidipine hydrochloride were characterized on the basis of detailed study of Infrared spectroscopy, powder X-ray diffraction, and differential scanning calorimetry .


Chemical Reactions Analysis

Benidipine hydrochloride is a long-lasting dihydropyridine calcium channel blocker, exerting its antihypertensive action via inhibition of Ca(2+) influx through L-type voltage-dependent calcium channels .


Physical And Chemical Properties Analysis

Benidipine hydrochloride has a molecular weight of 542.02 g/mol . It should be stored at 4°C, sealed storage, away from moisture .

Scientific Research Applications

  • Protection Against Acute Renal Failure : Benidipine has been found to inhibit apoptosis in ischaemic acute renal failure in rats, suggesting its potential for protecting against ischaemic renal injury (Yao et al., 2000).

  • Anti-inflammatory Properties : In human aortic endothelial cells, benidipine showed significant suppression of cytokine-induced expression of adhesion molecules and chemokines, indicating its potential anti-inflammatory properties and benefits for atherosclerosis treatment (Matsubara & Hasegawa, 2004).

  • Synthesis and Characterization : Benidipine's synthesis process involves the identification and characterization of impurities, making it crucial for ensuring the purity and safety of the drug (Atici & Karlığa, 2015).

  • Cardiovascular Applications : Studies have shown that benidipine can effectively improve cardiac output and regional blood flow, reduce vascular resistance, and protect against endothelial injury, suggesting its use in treating hypertensive patients, especially those with renal failure (Harashima et al., 1994; Matsubara et al., 2006)(Matsubara et al., 2006).

  • Anti-Obesity Action : It has been found that benidipine hydrochloride activates brown adipose tissue in mice, suggesting its potential use in treating obese hypertensive patients (Yoshida et al., 1994).

  • Protective Effects on Myocardial Injury : Benidipine hydrochloride shows protective actions against hypoxic myocardial injury in cultured mouse fetal heart cells, indicating its potential in cardiac protection (Tanaka & Deguchi, 1995).

  • Endothelial Differentiation : Benidipine increases the endothelial differentiation of endothelial progenitor cells in vitro, suggesting its role in endothelial protection and cardiovascular disease prevention (Ando et al., 2006).

Safety And Hazards

Benidipine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and suspected of damaging fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .

Future Directions

Benidipine hydrochloride was originated in Japan by Kyowa Hakko and is currently available in some Asian countries like India and Japan . It is submitted for FDA approval .

properties

IUPAC Name

5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O6.ClH/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20;/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3;1H/t23-,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILKDKRQBYMKQX-MIPPOABVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049050
Record name rac Benidipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benidipine hydrochloride

CAS RN

91599-74-5
Record name Benidipine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91599-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benidipine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091599745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rac Benidipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-rel-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl 5-[(3R)-1-(phenylmethyl)-3-piperidinyl] ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENIDIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A6746FWDL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,060
Citations
K Yao, K Nagashima, H Miki - Journal of pharmacological sciences, 2006 - jstage.jst.go.jp
… administration of benidipine hydrochloride in … benidipine hydrochloride (1st report). Acute toxicity in mice and rats, subacute and chronic oral toxicity studies of benidipine hydrochloride …
Number of citations: 104 www.jstage.jst.go.jp
Y Fujimura, H Tsuboi, K Esato - Journal of Surgical Research, 1995 - Elsevier
… The present study was designed to evaluate the efficacy of benidipine hydrochloride in … In conclusion, benidipine hydrochloride provides significant myocardial protection to the …
Number of citations: 10 www.sciencedirect.com
H Suzuki, N Miyamoto, T MASADA… - Chemical and …, 1996 - jstage.jst.go.jp
… organic solubility of benidipine hydrochloride using two kinds of … However, the solubility of benidipine hydrochloride is … good bioavailability of benidipine hydrochloride in patients having …
Number of citations: 46 www.jstage.jst.go.jp
H Seino, S Miyaguchi, T Yamazaki, S Ota… - …, 2007 - thieme-connect.com
… Clinical effects of a long-acting calcium channel blocker, benidipine hydrochloride, on the hypertensive patients with diabetes mellitus. Retrospective large scale study of 345 patients. …
Number of citations: 22 www.thieme-connect.com
A Karasawa, K Kubo, K Shuto, T Oka… - Arzneimittel …, 1988 - europepmc.org
… action of (+/-)-(R*)-2, 6-dimethyl-4-(m-nitrophenyl)-1, 4-dihydropyridine-3, 5-dic arb oxylic acid (R*)-1-benzyl-3-piperidinyl ester, methyl ester hydrochloride (benidipine hydrochloride, …
Number of citations: 57 europepmc.org
DM Patel, D Patel, A Patel, A Sheth… - Journal of Drug Delivery …, 2019 - jddtonline.info
… Present work focusing in developing and validating a new high performance liquid chromatography method for estimation of Metoprolol Succinate and Benidipine …
Number of citations: 14 www.jddtonline.info
O Suzuki, T Yoshida, S Tani, K Kato… - …, 2004 - thieme-connect.com
… the clinical effects of benidipine hydrochloride (CAS 91599-74-5, … Among these patients, benidipine hydrochloride at the dose … plasma TBARS after benidipine hydrochloride treatment. …
Number of citations: 10 www.thieme-connect.com
EB Atici, B Karlığa - Journal of pharmaceutical analysis, 2015 - Elsevier
… synthesis of benidipine hydrochloride. Our synthesis method for benidipine hydrochloride is … During the synthesis and purification stages of benidipine hydrochloride, process related …
Number of citations: 19 www.sciencedirect.com
H Harashima, H Kiwada, J Kajita… - … & drug disposition, 1994 - Wiley Online Library
Benidipine hydrochloride is a calcium antagonist with a 1,4‐dihydropyridine derivative structure, and exhibits long‐lasting antihypertensive effects by inhibiting the voltagedependent …
Number of citations: 10 onlinelibrary.wiley.com
M Kumar, AK Shukla, RS Bishnoi… - International Journal of …, 2018 - researchgate.net
Objective: To develop a simple, rapid, accurate, robust and inexpensive spectrophotometric method for the estimation of benidipine hydrochloride by using quality by design (QbD)” …
Number of citations: 14 www.researchgate.net

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